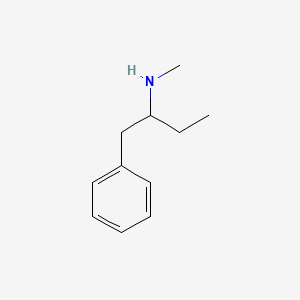
2-Methylamino-1-phenylbutane
Descripción general
Descripción
2-Methylamino-1-phenylbutane is a methamphetamine analog with structural similarity to 2-ethylamino-1-phenylbutane . It belongs to the class of organic compounds known as amphetamines and derivatives . These are organic compounds containing or derived from 1-phenylpropan-2-amine .
Molecular Structure Analysis
The molecular formula of 2-Methylamino-1-phenylbutane is C11H17N . Its average mass is 163.259 Da and its monoisotopic mass is 163.136093 Da .Aplicaciones Científicas De Investigación
Pharmacology Research
2-Methylamino-1-phenylbutane is classified among amphetamines and derivatives, which are compounds derived from 1-phenylpropan-2-amine . Its structural similarity to known stimulants suggests potential applications in pharmacological studies, particularly in understanding receptor binding and activity modulation. However, detailed pharmacological profiles and potential therapeutic applications require further research.
. Researchers may explore its reactivity, stability, and use as a building block for more complex molecules in synthetic routes.Medical Research
The compound’s role in medical research is not well-documented, but given its classification, it may serve as a reference compound in toxicology studies or in the development of assays for detecting similar substances in biological samples .
Environmental Impact Studies
While specific studies on the environmental impact of 2-Methylamino-1-phenylbutane are limited, its structural class suggests potential for bioaccumulation and environmental persistence. Research could focus on its degradation, environmental fate, and potential effects on ecosystems .
Safety and Regulatory Compliance
Safety data sheets and regulatory guidelines would be crucial for handling and using 2-Methylamino-1-phenylbutane in research settings. Compliance with safety protocols and understanding the compound’s hazards are essential for laboratory and industrial applications .
Analytical Chemistry
The compound’s role as an analytical reference standard indicates its use in developing and validating analytical methods. Researchers might investigate its chromatographic behavior, detection limits, and use in mass spectrometry calibration .
Neuroscience Research
Given its structural similarity to psychoactive amphetamines, 2-Methylamino-1-phenylbutane could be used in neuroscience research to study the effects of stimulants on the nervous system, potentially contributing to the understanding of addiction and stimulant-induced neuroplasticity .
Mecanismo De Acción
Target of Action
2-Methylamino-1-phenylbutane, also known as methyl(1-phenylbutan-2-yl)amine, belongs to the class of organic compounds known as amphetamines and derivatives . These are organic compounds containing or derived from 1-phenylpropan-2-amine .
Mode of Action
It is a methamphetamine analog with structural similarity to 2-ethylamino-1-phenylbutane , suggesting it may have similar interactions with its targets .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound .
Result of Action
As a methamphetamine analog, it may potentially have stimulant effects
Action Environment
Factors such as pH, temperature, and presence of other compounds could potentially influence its action .
Safety and Hazards
Direcciones Futuras
Given that 2-Methylamino-1-phenylbutane is a methamphetamine analog, future research could focus on understanding its physiological and toxicological properties, its potential uses, and its implications for public health . It’s also worth noting that this compound has been detected in urine samples from persons known to consume the banned sports dietary supplement 'CRAZE’ , suggesting a potential area of investigation.
Propiedades
IUPAC Name |
N-methyl-1-phenylbutan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-3-11(12-2)9-10-7-5-4-6-8-10/h4-8,11-12H,3,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONNVUALDGIKEIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=CC=C1)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylamino-1-phenylbutane | |
CAS RN |
84952-60-3 | |
| Record name | 2-Methylamino-1-phenylbutane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084952603 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-METHYLAMINO-1-PHENYLBUTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GTM6NOX2CN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



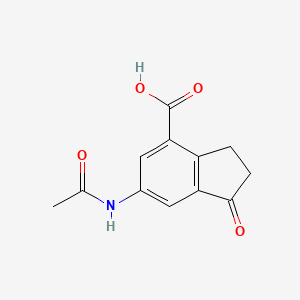


![N-(8-Aza-bicyclo[3.2.1]oct-3-yl)-acetamide](/img/structure/B1615422.png)
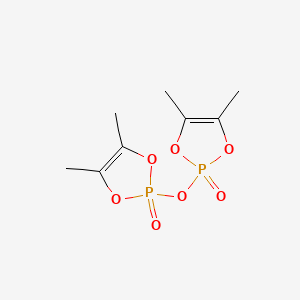
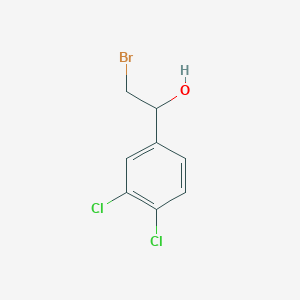
![3-Methyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B1615428.png)

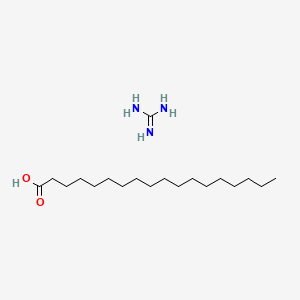

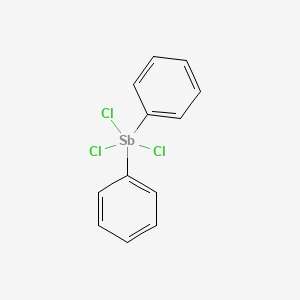
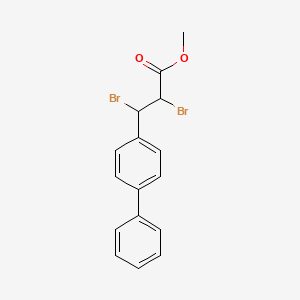
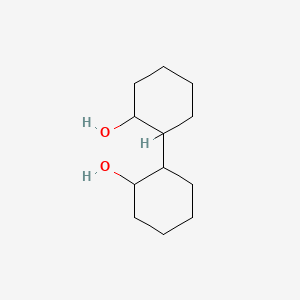
![(2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]inden-4-yl)-hydrazine](/img/structure/B1615437.png)